molecular formula C8H9NO B13570094 3-(Aminomethyl)benzaldehyde

3-(Aminomethyl)benzaldehyde

Cat. No.: B13570094
M. Wt: 135.16 g/mol
InChI Key: GUCBUVXBLCUMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where an aminomethyl group is attached to the benzene ring at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the Mannich reaction, where benzaldehyde reacts with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions and can be catalyzed by various acids or metal complexes .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)benzaldehyde is unique due to the position of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-(aminomethyl)benzaldehyde

InChI

InChI=1S/C8H9NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5,9H2

InChI Key

GUCBUVXBLCUMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.